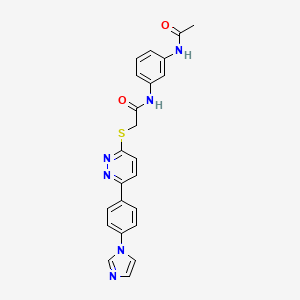

2-(3-羧基苯基)-1,3-二氧代异喹啉-5-甲酸

描述

“2-(3-Carboxyphenyl)propionic acid” and “3-(2-Carboxyphenyl)propionic acid” are organic compounds which incorporate a carboxyl functional group . They are aromatic acids that undergo cyclization to generate 1-indanone on heating .

Synthesis Analysis

While specific synthesis methods for “2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” were not found, there are some related compounds that have been synthesized. For instance, 4-(3-Carboxyphenyl)picolinic acid (H2cppa), a pyridine-carboxylate ligand, has been used to react with its relevant metal salts in the existence of a second N-donor chelating ligand 2,2’-bipyridine (2,2’-bipy) under different reaction conditions to produce new coordination polymers .Molecular Structure Analysis

The molecular formula for “2-(3-Carboxyphenyl)propionic acid” is C10H10O4 . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees .Physical And Chemical Properties Analysis

The predicted boiling point for “2-(3-Carboxyphenyl)propionic acid” is 393.6±25.0 °C and the predicted density is 1.324±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .科学研究应用

高分子合成与性质

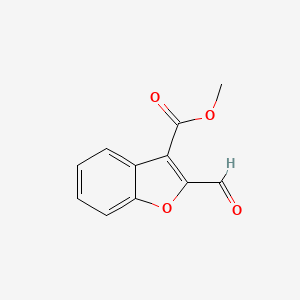

2-(3-羧基苯基)-1,3-二氧代异吲哚啉-5-羧酸的二酰氯已被用于合成不饱和聚酰亚胺,它们可溶于极性溶剂并表现出较高的热稳定性。当加热时,这些聚合物会发生交联反应,最好在合适的催化剂存在下进行,从而增强其热稳定性和溶解性。所得交联聚合物即使在极性很强的溶剂中也不溶,表明热稳定性提高。这些聚合物的各种性质,如其溶解度参数、溶胀行为、交联之间的分子量、X 射线衍射图和介电性质,已得到广泛研究(Maiti & Ray, 1983)。

金属有机骨架和传感应用

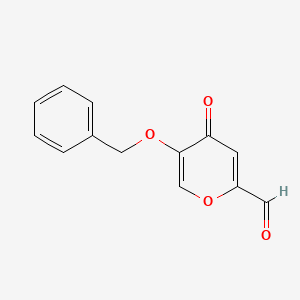

使用 2-(4-羧基苯基)-1,3-二氧代异吲哚啉-5-羧酸合成的锌基金属有机骨架 (Zn-MOF) 表现出良好的荧光特性,并且已被发现能够有效选择性地传感铬酸根离子。Zn-MOF 在传感过程中保持其结构完整性,使其成为检测特定阴离子的有前途的材料(Minmini, Naha & Velmathi, 2017)。

光刻和光催化应用

光降解环氧系统

合成双(2-(环氧-2-基甲基)-1,3-二氧代异吲哚啉-5-基)碳酸酯和含有特定单体单元的聚合物,以开发一种新型的光图案化交联环氧树脂体系。这些材料的独特特性,如其高折射率、在特定波长的吸收以及在深紫外光照射下进行光降解的能力,使其适用于在深紫外光刻应用中作为可图案化的底部抗反射涂层材料(Huh 等,2009)。

配位聚合物和晶体结构

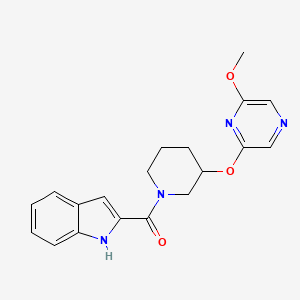

由 4-羧基苯基-1,3-二氧代异吲哚啉-5-羧酸和 Zn(II) 合成的配位聚合物表现出螺旋链结构并显示出高热稳定性。该配位聚合物的结构可以在特定配体的解配位和再配位后发生可逆的晶体到晶体的转变。它的光致发光特性也值得注意,在材料科学中显示出潜在的应用(Chang, Tsai & Wu, 2021)。

氨基羧酸衍生物的合成及其应用

微波合成和抗菌活性

使用微波辐射合成的邻苯二甲酰氨基羧酸表现出独特的氢键特性。这些分子已经针对其结构 O–H⋯O 和 C–H⋯O 氢键链和环基序进行了研究,并且一些衍生物已显示出对细菌菌株的敏感性,表明具有潜在的抗菌应用(Al-farhan 等,2011)。

安全和危害

未来方向

While specific future directions for “2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” were not found, the field of organic synthesis using carboxyphenyl compounds is active and evolving. These compounds are valuable building blocks in organic synthesis, and their applications in various fields are being explored .

属性

IUPAC Name |

2-(3-carboxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO6/c18-13-11-5-4-9(16(22)23)7-12(11)14(19)17(13)10-3-1-2-8(6-10)15(20)21/h1-7H,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQWSBAUSJDYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

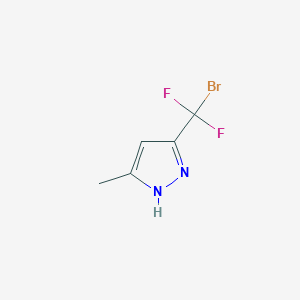

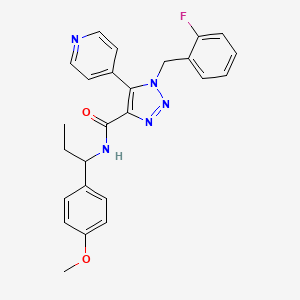

![2-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2663224.png)

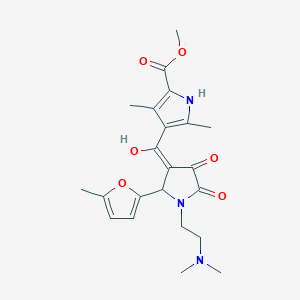

![5-Bromo-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2663236.png)

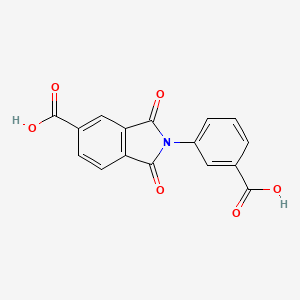

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)